molecular formula C21H19FN2O4S B11453851 7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11453851
M. Wt: 414.5 g/mol
InChI Key: LGFVHZFMAMELNF-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a complex organic compound that belongs to the thiazolopyridine class of chemicals. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with various functional groups such as methoxy, fluorophenyl, and methyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of a suitable precursor, such as a thiourea derivative, with an α-haloketone under basic conditions.

    Pyridine Ring Construction: The pyridine ring is then constructed by reacting the thiazole intermediate with a suitable aldehyde or ketone in the presence of a base, such as sodium ethoxide.

    Substitution Reactions:

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused thiazolopyridine ring system, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Aryl halides with nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-dimethoxyphenyl)-4-(4-chlorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
  • 7-(2,4-dimethoxyphenyl)-4-(4-bromophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Uniqueness

The uniqueness of 7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom in the 4-fluorophenyl group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C21H19FN2O4S/c1-23-20-19(29-21(23)26)16(15-9-8-14(27-2)10-17(15)28-3)11-18(25)24(20)13-6-4-12(22)5-7-13/h4-10,16H,11H2,1-3H3

InChI Key

LGFVHZFMAMELNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=C(C=C(C=C4)OC)OC)SC1=O

Origin of Product

United States

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